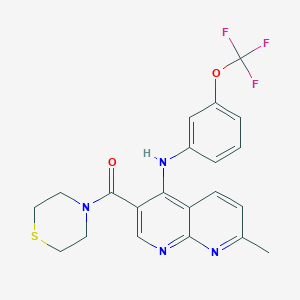

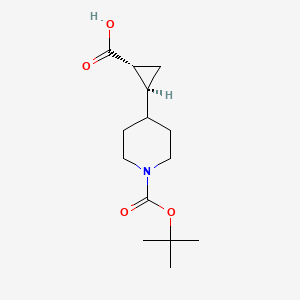

![molecular formula C13H10N4O2 B2858815 2-[(吡啶-2-基氨基)甲基]吡咯并[3,4-c]吡啶-1,3-二酮 CAS No. 630083-00-0](/img/structure/B2858815.png)

2-[(吡啶-2-基氨基)甲基]吡咯并[3,4-c]吡啶-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrrolo[3,4-c]pyridine is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . The broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives is the main reason for developing new compounds containing this scaffold . Most of these derivatives have been studied as analgesic and sedative agents . Biological investigations have shown that pyrrolo[3,4-c]pyridines can be used to treat diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities also have been found .

Synthesis Analysis

Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

Pyrrolopyridines are heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring . They are also called azaindoles or azaizoindoles, depending on the arrangement of nitrogen atoms in the bicyclic structure .Chemical Reactions Analysis

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .科学研究应用

合成和表征

大量工作致力于合成和表征与 2-[(吡啶-2-基氨基)甲基]吡咯并[3,4-c]吡啶-1,3-二酮 相似的化合物。例如,Boobalan 等人 (2014) 对与该化合物相关的曼尼希碱的平衡几何结构、振动光谱和电子结构进行了计算方面的研究,通过理论计算突出了其抗氧化活性 Boobalan 等,2014。类似地,已经对吡咯并[3,4-c]吡啶衍生物进行了合成和荧光研究,表明它们作为荧光材料的潜力,其应用范围从生物传感延伸到材料科学 Ershov 等,2016。

抗菌和防腐应用

与 2-[(吡啶-2-基氨基)甲基]吡咯并[3,4-c]吡啶-1,3-二酮 在结构上相关的化合物已被研究其抗菌特性。Chioma 等人 (2018) 合成了基于嘧啶的配体及其金属配合物,并通过各种技术对其进行了表征,并评估了它们的抗菌潜力 Chioma 等,2018。此外,Jeeva 等人 (2017) 探索了相关曼尼希碱在盐酸溶液中对低碳钢表面的吸附和防腐行为,展示了其作为缓蚀剂的有效性 Jeeva 等,2017。

未来方向

The broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives is the main reason for developing new compounds containing this scaffold . Therefore, future research could focus on exploring more about its pharmacological properties and developing new compounds containing this scaffold.

作用机制

Target of Action

Pyrrolo[3,4-c]pyridine derivatives, a class of compounds to which this molecule belongs, have been studied for their broad spectrum of pharmacological properties . They have been found to interact with various targets in the nervous and immune systems .

Mode of Action

Related pyrrolo[3,4-c]pyridine derivatives have been studied for their analgesic and sedative effects

Biochemical Pathways

Related pyrrolo[3,4-c]pyridine derivatives have been found to exhibit antidiabetic, antimycobacterial, antiviral, and antitumor activities . These activities suggest that these compounds may affect a variety of biochemical pathways, including those involved in glucose metabolism, immune response, viral replication, and cell proliferation .

Pharmacokinetics

A related compound, 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1h-pyrrolo[3,4-c]pyridine-1,3-dione, was evaluated in an in vivo pharmacokinetic study . Mouse PK studies showed low plasma exposure and high clearance compared to good metabolic stability in liver microsomes . This suggests that similar compounds may have comparable ADME properties, although further studies would be needed to confirm this for 2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione.

Result of Action

Related pyrrolo[3,4-c]pyridine derivatives have been found to exhibit a variety of biological activities, including analgesic and sedative effects . These effects suggest that these compounds may modulate neuronal signaling and immune responses at the molecular and cellular levels .

属性

IUPAC Name |

2-[(pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c18-12-9-4-6-14-7-10(9)13(19)17(12)8-16-11-3-1-2-5-15-11/h1-7H,8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIMUIKQMVZARI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCN2C(=O)C3=C(C2=O)C=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

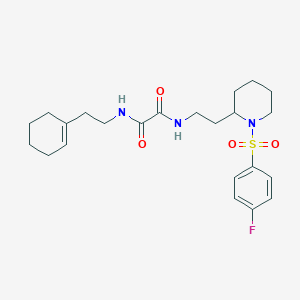

![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[2-(4-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2858732.png)

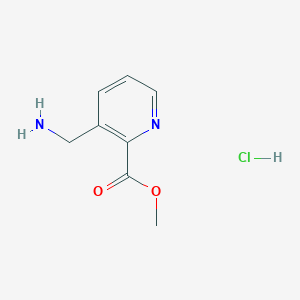

![3-[[1-[(1,1-Dioxothiolan-3-yl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2858743.png)

![N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)

![4-(6-((2,4-dichloro-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2858750.png)

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2858752.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole](/img/structure/B2858753.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2858754.png)